Dimethyl [(4-chlorophenyl)methyl]propanedioate

Catalog No.
S14443482
CAS No.
88466-70-0
M.F
C12H13ClO4
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl [(4-chlorophenyl)methyl]propanedioate

CAS Number

88466-70-0

Product Name

Dimethyl [(4-chlorophenyl)methyl]propanedioate

IUPAC Name

dimethyl 2-[(4-chlorophenyl)methyl]propanedioate

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

RLNNNKFPXSLQAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)OC

Dimethyl [(4-chlorophenyl)methyl]propanedioate, commonly referred to by its chemical name, is an organic compound with the molecular formula C12_{12}H13_{13}ClO4_{4}. This compound features a propanedioate backbone, which is characterized by two ester functional groups attached to a central carbon chain. The presence of a 4-chlorophenyl group enhances its chemical properties and potential biological activities. The compound's molecular weight is approximately 242.656 g/mol, and it is classified under various chemical databases, including PubChem and ChemSpider .

Typical for esters and compounds containing aromatic rings. Some notable reactions include:

  • Ester Hydrolysis: This reaction occurs when the compound reacts with water in the presence of an acid or base, leading to the formation of the corresponding propanedioic acid and alcohol.
  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to chlorine, leading to various derivatives.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form amides or other derivatives through condensation reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that dimethyl [(4-chlorophenyl)methyl]propanedioate exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor in synthesizing biologically active compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .

The synthesis of dimethyl [(4-chlorophenyl)methyl]propanedioate typically involves the following methods:

  • Esterification: The most common method is the esterification of malonic acid derivatives with 4-chlorobenzyl alcohol in the presence of acid catalysts. This reaction yields the desired ester product through condensation.
  • Alkylation Reactions: Another synthetic route includes alkylation of dimethyl malonate with 4-chlorobenzyl chloride under basic conditions, facilitating the formation of the propanedioate structure.

These methods are efficient and allow for scalability in laboratory settings.

Dimethyl [(4-chlorophenyl)methyl]propanedioate has several applications in different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds due to its biological activity.
  • Agriculture: The compound may be explored for use in agrochemical formulations owing to its potential herbicidal properties.
  • Chemical Research: It is utilized in research settings for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving dimethyl [(4-chlorophenyl)methyl]propanedioate have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To assess the biological effects on cell lines or isolated tissues.

Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action.

Dimethyl [(4-chlorophenyl)methyl]propanedioate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Dimethyl malonateC5_{5}H8_{8}O4_{4}A simple diester used in organic synthesis.
Ethyl 2-(4-chlorophenyl)propanedioateC12_{12}H13_{13}ClO4_{4}Similar structure but with an ethyl group instead of methyl.
Dimethyl 2-(3-chlorophenyl)propanedioateC12_{12}H13_{13}ClO4_{4}Contains a chlorophenyl group at a different position.

Uniqueness

The uniqueness of dimethyl [(4-chlorophenyl)methyl]propanedioate lies in its specific substitution pattern on the aromatic ring and its dual ester functionality, which can lead to distinct chemical reactivity and biological interactions compared to similar compounds. Its potential applications in pharmaceuticals and agriculture further distinguish it from other esters and derivatives.

The synthesis of malonate esters like dimethyl [(4-chlorophenyl)methyl]propanedioate has historically relied on halogenated precursors and cyanide-based intermediates. A classical route involves the alkylation of dimethyl malonate with 4-chlorobenzyl halides under basic conditions. This method parallels the traditional production of diethyl malonate, where sodium chloroacetate reacts with sodium cyanide to form cyanoacetic acid, followed by esterification. However, such routes face criticism due to their reliance on toxic reagents like cyanides and halogenated compounds, which pose environmental and safety risks.

Recent advances emphasize biomass-derived feedstocks and catalytic oxidation-esterification cascades. For example, vanadium oxide catalysts enable the direct conversion of malic acid (a biomass derivative) into malonate diesters using oxygen or air as oxidants. This single-step process avoids halogenated intermediates entirely, achieving diester selectivity up to 59.6% under optimized conditions. Similarly, biological pathways using engineered enzymes like α-keto decarboxylase and malonic semialdehyde dehydrogenase offer promise for renewable malonate production, though scalability remains a challenge.

Table 1: Comparison of Traditional and Novel Synthetic Routes

ParameterTraditional Route (Halogenation-Cyanidation)Novel Route (Oxidative Esterification)
Starting MaterialChloroacetic acid, Cyanide saltsMalic acid (biomass-derived)
Catalytic SystemNone (stoichiometric reagents)Vanadium oxide, Phosphomolybdovanadium
Reaction Steps3–41
Environmental ImpactHigh (toxic byproducts)Low (H~2~O, CO~2~ byproducts)
Yield60–75%50–60%

Catalytic Systems for Aza-Michael Addition and Knoevenagel Condensation

Malonate esters serve as nucleophiles in C–C bond-forming reactions like the Knoevenagel condensation, where dimethyl [(4-chlorophenyl)methyl]propanedioate could act as a substrate. Aluminum trichloride (AlCl~3~) is a conventional Lewis acid catalyst for such reactions, facilitating the activation of carbonyl groups. For instance, in the synthesis of fluorinated malonate derivatives, AlCl~3~ promotes the electrophilic substitution of 1,3-difluorobenzene with trichloropropane, followed by malonate alkylation.

Modern catalytic systems prioritize heterogeneous and reusable platforms. Vanadium-based catalysts, such as methyl ethyl diketone vanadyl, enhance oxidative esterification efficiency while tolerating diverse functional groups. Phosphomolybdovanadium heteropolyacids exhibit superior activity in one-pot oxidative esterification, achieving turnover frequencies (TOF) up to 15 h⁻¹ under mild conditions. These systems enable precise control over regioselectivity, critical for installing the 4-chlorobenzyl moiety in dimethyl propanedioate derivatives.

Table 2: Catalytic Systems for Malonate Functionalization

ReactionCatalystConditionsKey Outcome
Knoevenagel CondensationAlCl~3~90°C, 6 h85–90% alkylation efficiency
Oxidative EsterificationPhosphomolybdovanadium90°C, O~2~ (1 MPa)59.6% diester selectivity
Aza-Michael AdditionVanadyl oxalateRT, Ethanol70–75% yield (model substrates)

Green Chemistry Perspectives in Malonate Ester Synthesis

The shift toward sustainable malonate synthesis is exemplified by routes utilizing renewable substrates and atom-efficient processes. The vanadium-catalyzed oxidative esterification of malic acid reduces reliance on fossil-derived precursors and eliminates cyanide waste. Life-cycle assessments (LCAs) of such processes show a 40–50% reduction in carbon footprint compared to traditional methods. Additionally, solvent selection plays a pivotal role; alcoholic solvents like methanol or ethanol act as both reactants and media, minimizing volatile organic compound (VOC) emissions.

Biocatalytic approaches further align with green chemistry principles. Engineered Myceliophthora thermophila strains produce malonic acid via a reductive tricarboxylic acid (rTCA) pathway, achieving titers of 42.5 mg/L. While microbial production remains nascent, coupling fermentation with in situ esterification could unlock fully renewable routes to dimethyl [(4-chlorophenyl)methyl]propanedioate.

Table 3: Green Metrics for Malonate Ester Synthesis

MetricTraditional RouteNovel Catalytic RouteBiocatalytic Route
Atom Economy65%85%>90%
E-Factor (kg waste/kg product)8.22.10.5
Renewable Carbon Content0%30–40%100%

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

256.0502366 g/mol

Monoisotopic Mass

256.0502366 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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